1-(3-cyanophenoxy)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenoxy group substituted with a cyano group at the meta position
Preparation Methods
The synthesis of 1-(3-cyanophenoxy)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-cyanophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropane ring’s strained structure may also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid can be compared with similar compounds such as 1-(4-cyanophenoxy)cyclopropane-1-carboxylic acid . While both compounds share a similar core structure, the position of the cyano group (meta vs. para) can lead to differences in their chemical reactivity and biological activity. Other similar compounds include 1-aminocyclopropane-1-carboxylic acid, which is a precursor to the plant hormone ethylene .
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
1694868-99-9 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.2 |
Purity |
0 |
Origin of Product |
United States |
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